![molecular formula C22H23N5O3 B2544364 [4-(1,3-benzodioxol-5-ylmethyl)piperazino][1-(6-methyl-2-pyridinyl)-1H-imidazol-4-yl]methanone CAS No. 477890-24-7](/img/structure/B2544364.png)
[4-(1,3-benzodioxol-5-ylmethyl)piperazino][1-(6-methyl-2-pyridinyl)-1H-imidazol-4-yl]methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[4-(1,3-benzodioxol-5-ylmethyl)piperazino][1-(6-methyl-2-pyridinyl)-1H-imidazol-4-yl]methanone is a chemical compound with a complex structure. Let’s explore its properties and applications.
Synthesis Analysis
The synthesis of this compound involves intricate steps. Researchers have employed various methods, including organic synthesis , to create it. Precursors such as 1-(6-methyl-2-pyridinyl)-1H-imidazol-4-ylamine and 1-(6-methyl-2-pyridinyl)-1H-imidazole-4-carbaldehyde are key starting materials. The reaction likely proceeds through condensation reactions , followed by cyclization to form the final product.
Molecular Structure Analysis
The molecular structure of [4-(1,3-benzodioxol-5-ylmethyl)piperazino][1-(6-methyl-2-pyridinyl)-1H-imidazol-4-yl]methanone reveals a heterocyclic system. The benzodioxole moiety contributes to its aromatic character, while the piperazine ring and imidazole fragment enhance its biological activity. Analyzing bond angles, hybridization, and steric effects provides insights into its stability and reactivity.
Chemical Reactions Analysis
This compound may participate in various chemical reactions. Nucleophilic substitution , oxidation , and reduction reactions could modify its functional groups. Investigating its behavior under different conditions sheds light on its versatility and potential applications.
Physical And Chemical Properties Analysis
- Physical Properties :
- Melting Point : Determining the melting point aids in assessing its purity.
- Solubility : Investigate its solubility in various solvents.
- Color : Note its appearance (solid, liquid, or crystalline).
- Chemical Properties :
- Acidity/Basicity : Assess its behavior in acidic or basic environments.
- Stability : Investigate its stability under different conditions (light, heat, etc.).
Aplicaciones Científicas De Investigación
Antimicrobial Activity
Research has identified derivatives of the mentioned compound showing variable and modest antimicrobial activity against strains of bacteria and fungi. For instance, Patel, Agravat, and Shaikh (2011) synthesized amide derivatives with potential antimicrobial properties, indicating the compound's relevance in developing new antimicrobial agents Patel, Agravat, & Shaikh, 2011.
Anticancer Properties
Derivatives of the compound have also been evaluated for their antiproliferative activity against cancer cell lines, including leukemia. The synthesis and evaluation of 4-thiazolidinone, pyridine, and piperazine-based conjugates have shown significant antiproliferative effects, indicating their potential as anticancer agents Sharath Kumar et al., 2014.
Anti-Inflammatory Agents
Compounds derived from the chemical have been synthesized and tested for their anti-inflammatory properties. Gökçe et al. (2005) prepared derivatives that exhibited promising analgesic and anti-inflammatory effects, suggesting the compound's utility in developing new anti-inflammatory drugs Gökçe, Bakir, Şahin, Küpeli, & Yeşilada, 2005.
Potential for Treating Inflammatory Bowel Disease
Carbo et al. (2016) reported on a LANCL2-based therapeutic derived from the compound for treating inflammatory bowel disease, showcasing the compound's potential in addressing autoimmune and inflammatory diseases Carbo, Gandour, Hontecillas, Philipson, Uren, & Bassaganya-Riera, 2016.
Safety And Hazards
- Toxicity : Evaluate its toxicity profile through in vitro and in vivo studies.
- Handling Precautions : Researchers should follow safety guidelines during synthesis and handling.
- Environmental Impact : Assess its potential impact on the environment.
Direcciones Futuras
Future research should focus on:
- Biological Activity : Investigate its pharmacological effects.
- Derivatives : Design and synthesize derivatives for improved properties.
- Clinical Applications : Explore its potential as a drug candidate.
Propiedades
IUPAC Name |
[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-[1-(6-methylpyridin-2-yl)imidazol-4-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N5O3/c1-16-3-2-4-21(24-16)27-13-18(23-14-27)22(28)26-9-7-25(8-10-26)12-17-5-6-19-20(11-17)30-15-29-19/h2-6,11,13-14H,7-10,12,15H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UZQUHVJGNOXTDI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC=C1)N2C=C(N=C2)C(=O)N3CCN(CC3)CC4=CC5=C(C=C4)OCO5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[4-(1,3-benzodioxol-5-ylmethyl)piperazino][1-(6-methyl-2-pyridinyl)-1H-imidazol-4-yl]methanone | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-Iodoimidazo[1,2-a]pyrimidine](/img/structure/B2544281.png)
![1-[4-[(6,7-Dimethoxy-3,4-dihydroisoquinolin-1-yl)methyl]phenyl]-3-(4-methyl-3-nitrophenyl)urea](/img/structure/B2544282.png)
![3-[1-(4-Methoxyphenyl)-2-nitroethyl]-2-phenylindol-1-ol](/img/structure/B2544283.png)
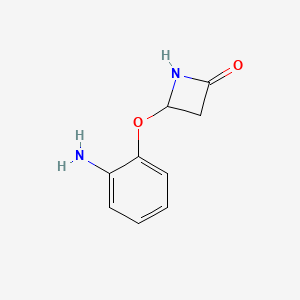
![N-[(furan-2-yl)methyl]-3-{1-[(4-methylphenyl)methyl]-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl}propanamide](/img/structure/B2544288.png)
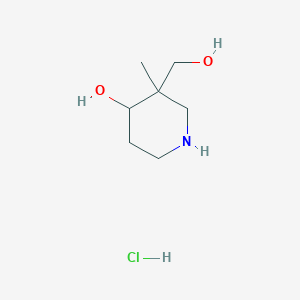
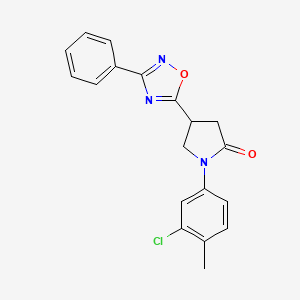
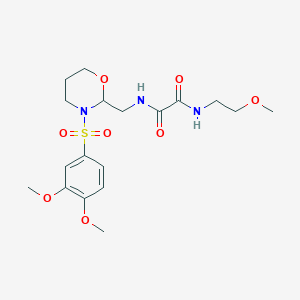
![N-(4-fluorophenyl)-2-((4-oxo-3-(p-tolyl)-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2544293.png)
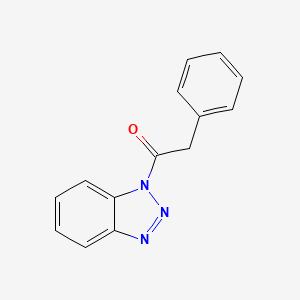
![N-(3-methoxyphenyl)-2-((9-methyl-2-(p-tolyl)-5H-chromeno[2,3-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2544298.png)
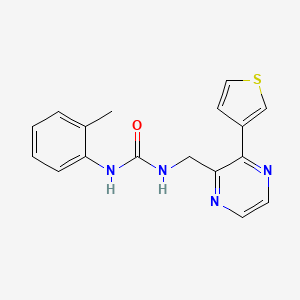
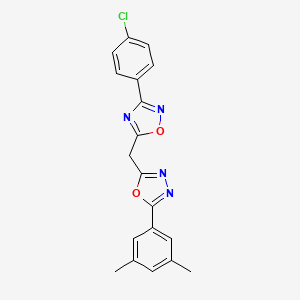
![2-Methyl-2-[4-(4-nitrophenyl)piperazin-1-yl]propanamide](/img/structure/B2544303.png)